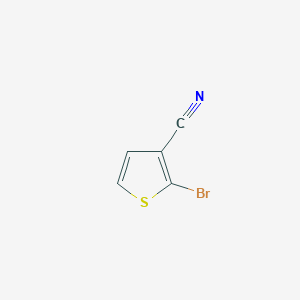

2-Bromothiophene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromothiophene-3-carbonitrile is a heterocyclic organic compound that belongs to the thiophene family. It is characterized by the presence of a bromine atom at the second position and a cyano group at the third position of the thiophene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothiophene-3-carbonitrile typically involves the bromination of thiophene derivatives followed by the introduction of a cyano group. One common method involves the bromination of thiophene-3-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of starting materials, the bromination reaction, and the purification and isolation of the final product. The reaction conditions are optimized to ensure high yield and purity of the compound .

化学反応の分析

Types of Reactions

2-Bromothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used

Major Products Formed

科学的研究の応用

Synthesis of Heterocyclic Compounds

2-Bromothiophene-3-carbonitrile is primarily utilized in the synthesis of diverse heterocycles, which are essential in pharmaceuticals and agrochemicals. Some notable applications include:

- Fused Thiophene Derivatives : These compounds exhibit significant biological activities, making them valuable in drug development.

- Pyrrolo[2,3-b]pyridines : Known for their pharmacological properties, these derivatives can be synthesized using this compound as a precursor.

- Thieno[2,3-b]pyridines : Similar to pyrrolo derivatives, these compounds have attracted attention for their potential therapeutic effects.

The unique combination of functional groups in this compound enhances its reactivity, allowing for the formation of complex structures that are often biologically active.

Material Science Applications

In addition to its medicinal applications, this compound is also explored for its utility in materials science:

- Organic Electronics : Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing material properties such as conductivity or thermal stability.

作用機序

The mechanism of action of 2-Bromothiophene-3-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically investigated in the context of drug development and biological studies .

類似化合物との比較

Similar Compounds

- 2-Chlorothiophene-3-carbonitrile

- 2-Iodothiophene-3-carbonitrile

- 2-Fluorothiophene-3-carbonitrile

Uniqueness

2-Bromothiophene-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other halogenated thiophene derivatives. The bromine atom is more reactive in substitution and coupling reactions compared to chlorine and fluorine, making it a valuable intermediate in organic synthesis .

生物活性

2-Bromothiophene-3-carbonitrile is an organic compound characterized by a thiophene ring substituted with a bromine atom at the second position and a cyano group at the third position. Its molecular formula is C5H2BrNS, with a molecular weight of 188.05 g/mol. The compound appears as a yellow solid and serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.

Structure-Activity Relationship (SAR)

Research into related thiophene derivatives indicates that modifications in substituents can significantly affect biological activity. For example, studies on 3,5-disubstituted thiophene derivatives revealed that certain substitutions enhance cytotoxicity against human cancer cell lines . This suggests that further exploration of the structure-activity relationship for this compound could yield valuable insights into its potential therapeutic uses.

Case Studies

-

Synthesis and Evaluation of Thiophene Derivatives :

A study synthesized various thieno[2,3-d]pyrimidine derivatives based on the bioisosteric modification strategy aimed at enhancing drug activation properties. Some derivatives exhibited significant cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231), highlighting the potential of thiophene-containing compounds in cancer therapy . -

Cytotoxicity Assessment :

In another investigation, a series of 2-amino thiophene derivatives were evaluated for their antitumor activity. The results indicated that specific structural modifications led to increased cytotoxic effects against multiple cancer cell lines, suggesting that similar modifications could be explored for this compound to enhance its biological efficacy .

Potential Applications

The unique structure of this compound positions it as a candidate for further research in medicinal chemistry. Its potential applications include:

- Development of Anti-cancer Agents : Given the promising results from structurally related compounds, there is a strong rationale for investigating this compound as a lead compound in anti-cancer drug development.

- Synthesis of Heterocycles : The compound serves as an important intermediate in synthesizing various heterocyclic compounds known for their biological activities, including those targeting specific receptors involved in disease processes .

Comparative Analysis

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| This compound | C5H2BrNS | Potential anti-cancer and anti-inflammatory properties |

| Thieno[2,3-d]pyrimidine Derivatives | Varies | Significant cytotoxicity against cancer cells |

| 2-Aminothiophene Derivatives | Varies | Increased cytotoxicity against human cancer lines |

特性

IUPAC Name |

2-bromothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-4(3-7)1-2-8-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMDOVNPFWGFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477160 |

Source

|

| Record name | 2-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56182-43-5 |

Source

|

| Record name | 2-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。